N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
Description
N-(6-((2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a pyridazine-based compound featuring a thioether-linked 2-oxoethyl group substituted with a 5-methylisoxazole moiety and a furan-2-carboxamide group.
Properties
IUPAC Name |
N-[6-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S/c1-9-7-12(20-24-9)16-13(21)8-25-14-5-4-11(18-19-14)17-15(22)10-3-2-6-23-10/h2-7H,8H2,1H3,(H,16,20,21)(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWMRKYYPGNRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its structural characteristics, biological effects, and relevant research findings.
Structural Overview
The compound features multiple functional groups, including:
- Pyridazine Ring : Contributes to its potential pharmacological activity.
- Isoxazole Moiety : Known for its antioxidant properties.
- Thioether Linkage : Enhances molecular stability and reactivity.
The molecular formula is , with a molecular weight of 369.4 g/mol. The presence of these diverse structural elements suggests a multifaceted mechanism of action.
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit antioxidant activity. For instance, derivatives containing isoxazole rings have demonstrated significant radical scavenging capabilities, which are crucial in preventing oxidative stress-related diseases. The DPPH radical scavenging assay is commonly employed to evaluate such activities, revealing that certain derivatives surpass the antioxidant efficacy of established antioxidants like ascorbic acid .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. Compounds with similar structural frameworks have shown cytotoxic effects against various cancer cell lines, including glioblastoma and triple-negative breast cancer cells. The MTT assay results indicate that these compounds may inhibit cell proliferation and induce apoptosis, making them candidates for further development as anticancer agents .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with related chemical entities is essential. The following table summarizes key properties and activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Triazolo[4,3-b]pyridazine derivatives | Contains triazole and pyridazine rings | Antiproliferative |
| Isoxazole derivatives | Includes isoxazole rings | Antioxidant |
| Benzamide analogs | Features benzamide moiety | Diverse biological activities |
This comparison underscores the unique integration of functional groups in this compound that may enhance its therapeutic applications.
Case Studies and Research Findings
- Antioxidant Activity Study : In a study assessing various nitrogen-containing heterocycles, derivatives of the compound were tested for their ability to scavenge DPPH radicals. Results showed that certain derivatives had antioxidant activities significantly higher than ascorbic acid, indicating a strong potential for therapeutic use in oxidative stress-related conditions .
- Anticancer Evaluation : A series of experiments involving human cancer cell lines demonstrated that compounds similar to this compound exhibited enhanced cytotoxicity against U87 glioblastoma cells compared to MDA-MB231 triple-negative breast cancer cells. These findings suggest selective targeting capabilities that could be harnessed in cancer therapy .
Comparison with Similar Compounds
Research Implications and Gaps
- Data Limitations : Melting points, yields, and biological data for the target compound are absent in the evidence, necessitating further experimental studies.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide?
- Methodological Answer :
- Step 1 : Synthesize the pyridazine-thioether intermediate via nucleophilic substitution. Use acetonitrile as a solvent under reflux (1–3 minutes) for rapid reaction kinetics .
- Step 2 : Introduce the 5-methylisoxazole moiety through carboxamide coupling. Optimize pH (neutral to slightly acidic) to prevent decomposition of the isoxazole ring .
- Step 3 : Cyclization of intermediates using DMF with iodine and triethylamine as catalysts. Monitor sulfur elimination (evidenced by S₈ formation) to confirm reaction progression .
- Key Reagents : N-phenylhydrazinecarboxamides, iodine, triethylamine .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- 1H/13C NMR : Identify peaks for the furan carboxamide (δ ~7.5–8.0 ppm for aromatic protons) and pyridazine-thioether linkage (δ ~3.5–4.5 ppm for methylene groups) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and thioether bonds (C-S at ~600–700 cm⁻¹) .
- Elemental Analysis : Validate purity (>95%) and stoichiometric ratios of C, H, N, S .
Advanced Research Questions
Q. How can low reaction yields during cyclization steps be mitigated?
- Methodological Answer :
- Solvent Optimization : Compare DMF (polar aprotic) with acetonitrile (polar aprotic but lower boiling point) to enhance intermediate solubility .
- Catalyst Screening : Test alternatives to iodine, such as FeCl₃ or CuI, to reduce side reactions .
- Temperature Control : Maintain reflux temperatures (80–100°C) to balance reaction rate and byproduct formation .
Q. What computational strategies are suitable for predicting biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., GSK-3β) based on structural analogs .
- Pharmacophore Mapping : Align the furan carboxamide and isoxazole groups with known kinase inhibitors to identify key binding motifs .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Q. How can conflicting bioactivity data from antimicrobial assays be resolved?
- Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 µM to 100 µM to identify sub-MIC effects (e.g., biofilm inhibition vs. bactericidal activity) .
- pH-Dependent Assays : Adjust assay media pH (5.5–7.4) to evaluate stability of the thioether and carboxamide groups .
- Synergy Studies : Combine with β-lactams or fluoroquinolones to assess potentiation effects .
Q. What strategies validate the compound’s stability under physiological conditions?
- Methodological Answer :
- HPLC-MS Stability Assays : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours. Monitor degradation via retention time shifts .
- Cyclic Voltammetry : Assess redox stability of the thioether and isoxazole moieties in buffered solutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
